![molecular formula C21H14FN3O3S B2959107 N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 450343-47-2](/img/structure/B2959107.png)
N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups and rings, including a fluorophenyl group, a thieno[3,4-c]pyrazole ring, and a chromene-3-carboxamide group. These groups are common in many pharmaceuticals and could potentially confer a variety of biological activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that its synthesis would involve several steps, each introducing a different part of the molecule. For instance, the pyrazole ring could be formed through a condensation reaction of a hydrazine with a carbonyl compound .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The fluorophenyl and thieno[3,4-c]pyrazole groups would likely contribute to the compound’s aromaticity, while the chromene-3-carboxamide group could potentially form hydrogen bonds .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the fluorine atom, the nitrogen atoms in the pyrazole ring, and the carbonyl group in the chromene-3-carboxamide group. These groups are often involved in chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the fluorine atom could increase its lipophilicity, potentially enhancing its ability to cross biological membranes .Wissenschaftliche Forschungsanwendungen
Molecular Structure and Crystallography
The research into similar compounds, such as 4-Oxo-N-phenyl-4H-chromene-2-carboxamide and its derivatives, has highlighted their crystalline structures and polymorphic forms. These studies provide a foundational understanding of molecular interactions and stability, critical for drug design and material science applications. For example, the anti-rotamer conformation around the C-N bond and the positional relationship of amide and pyran ring oxygen atoms play a significant role in their molecular arrangement and properties (Reis et al., 2013).
Synthetic Pathways and Chemical Interactions
Explorations into the synthesis and characterization of pyrazoline derivatives have provided insights into their chemical reactivity and potential functionalities. These synthetic routes, involving reactions with various amines, have implications for developing novel compounds with tailored properties for specific scientific or industrial applications (Jasinski et al., 2012).
Biochemical Applications
The discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as apoptosis inducers highlights the potential therapeutic applications of structurally similar compounds. Understanding the structure-activity relationships of these compounds can guide the design of new drugs with improved efficacy and selectivity for cancer treatment (Kemnitzer et al., 2009).
Analytical and Diagnostic Applications
Studies on coumarin-pyrazolone probes for metal ion detection emphasize the applicability of related compounds in analytical chemistry. Such probes can offer a quick and sensitive means to detect and quantify metal ions in various environmental and biological samples, facilitating research in biochemistry and environmental science (Mani et al., 2018).
Material Science and Engineering
Research on novel complexes with chromenyl and thiadiazole derivatives illustrates the potential of such compounds in material science, particularly in developing new materials with unique electronic or optical properties. These materials could find applications in electronics, photonics, and as catalysts in chemical synthesis (Myannik et al., 2018).
Wirkmechanismus
Target of Action
The primary targets of this compound are currently unknown. The compound is a complex heterocyclic molecule, and its specific targets may depend on its structure and the environment in which it is introduced .
Mode of Action
Similar compounds have been shown to interact with various biological targets, leading to changes in cellular processes .
Pharmacokinetics
The bioavailability, distribution, metabolism, and excretion of this compound would depend on various factors including its chemical structure, the route of administration, and the physiological condition of the individual .
Result of Action
Based on its structural similarity to other compounds, it could potentially have a range of effects at the molecular and cellular level .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14FN3O3S/c22-13-5-7-14(8-6-13)25-19(16-10-29-11-17(16)24-25)23-20(26)15-9-12-3-1-2-4-18(12)28-21(15)27/h1-9H,10-11H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AICNUOJEVVDBFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)F)NC(=O)C4=CC5=CC=CC=C5OC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

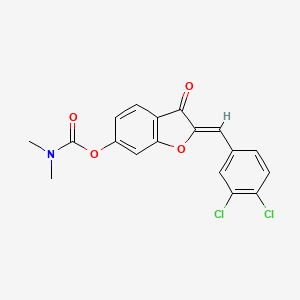
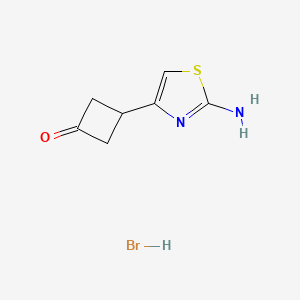
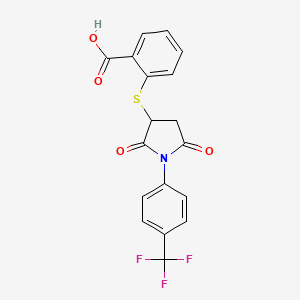

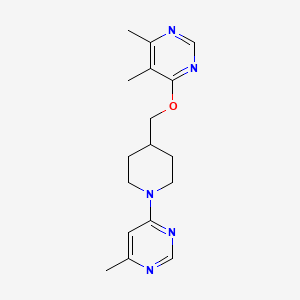
![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetamide](/img/structure/B2959033.png)
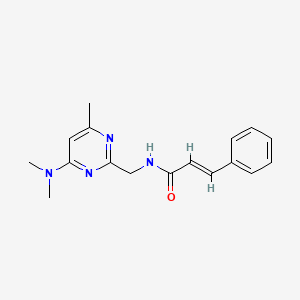
![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2959035.png)

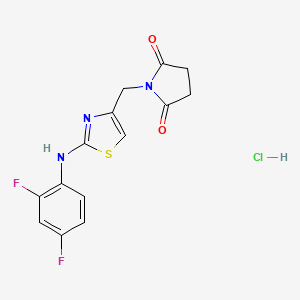

![N-(2,4-dichlorophenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2959043.png)
![3-(2-furylmethyl)-6,7-dimethoxy-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinimine](/img/structure/B2959044.png)
![5-amino-1-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2959045.png)